4-[(2,4-difluorophenoxy)methyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,4-difluorophenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOKAGGXQSCQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2,4 Difluorophenoxy Methyl Pyridine and Its Derivatives
Strategic Approaches to the Core Pyridine-Methylene-Phenoxy Framework
The construction of the central pyridine-methylene-phenoxy structure can be achieved through several strategic disconnections. These approaches involve either forming the ether linkage, building the pyridine (B92270) ring itself, or functionalizing pre-existing pyridine and difluorophenoxy moieties.
Nucleophilic Aromatic Substitution Strategies for Phenoxy Linkage Formation
A primary method for creating the phenoxy linkage in 4-[(2,4-difluorophenoxy)methyl]pyridine involves nucleophilic aromatic substitution (SNAr). This reaction typically utilizes a pre-functionalized pyridine, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine, and 2,4-difluorophenol (B48109). The phenoxide, generated by treating 2,4-difluorophenol with a suitable base, acts as the nucleophile, displacing the halide from the pyridine derivative.
The efficiency of SNAr reactions on pyridine rings is influenced by the position of the leaving group. Nucleophilic substitution is generally favored at the C-2 and C-4 positions of the pyridine ring because the anionic intermediate can be stabilized through resonance involving the electronegative nitrogen atom. stackexchange.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is significantly faster than that of 2-chloropyridine. nih.gov
In the context of synthesizing derivatives, the reactivity of halopyridines is a key consideration. Fluoropyridines often exhibit greater reactivity in SNAr reactions compared to their chloro- or bromo- counterparts. nih.gov For instance, the synthesis of methyl 3-fluoropyridine-4-carboxylate has been successfully achieved by the nucleophilic aromatic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride (B91410) anion. nih.gov This highlights the utility of a nitro-group as a leaving group in pyridine systems.
Furthermore, studies on pentafluoropyridine (B1199360) have shown that reaction conditions and the nucleophilicity of the attacking species play a crucial role in determining the site of substitution. rsc.org Under mild basic conditions, nucleophilic attack by hydroxybenzaldehydes occurs exclusively at the C-4 position. rsc.org
Pyridine Ring Construction Approaches (e.g., Hantzsch-type synthesis, cyclizations, condensations)
When the desired substitution patterns are not easily accessible through functionalization of a pre-formed pyridine ring, constructing the pyridine ring itself becomes a powerful strategy. Several classical and modern methods are available for this purpose.
Hantzsch Pyridine Synthesis: This multicomponent reaction, first reported in 1881, is a cornerstone of pyridine synthesis. wikipedia.orgwikipedia.org It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org While the classical Hantzsch synthesis has limitations such as long reaction times and sometimes low yields, modern modifications have been developed to improve its efficiency, including the use of microwave irradiation and aqueous micellar conditions. wikipedia.orgresearchgate.net
Other Cyclization and Condensation Reactions: A variety of other condensation reactions are widely used to create functionalized pyridines. acsgcipr.org These methods often involve the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org For instance, the Chichibabin pyridine synthesis, though sometimes suffering from low yields, utilizes inexpensive precursors. wikipedia.org
Modern approaches have expanded the toolbox for pyridine synthesis significantly. These include:
[3+3] Condensations: A redox-neutral condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary ammonium salt, allows for the modular synthesis of various substituted pyridines under mild conditions. organic-chemistry.org
Domino Cyclization-Oxidative Aromatization: A one-pot synthesis of substituted pyridines can be achieved using a bifunctional palladium-on-carbon/solid acid catalyst under microwave irradiation. organic-chemistry.org
[4+2] Cycloadditions: The Diels-Alder reaction provides a powerful route to pyridine rings. baranlab.orgnih.gov This can involve the reaction of an azadiene with an alkyne or alkene, followed by oxidation. baranlab.org Inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes are also a favored method. baranlab.org A three-component synthesis has been developed based on the in-situ generation of 2-azadienes via a catalytic aza-Wittig reaction, followed by a Diels-Alder reaction. nih.gov
Transition Metal-Catalyzed [2+2+2] Cycloadditions: This fascinating approach allows for the construction of pyridine rings from nitriles and alkynes, with the potential for controlling the substitution pattern and introducing chirality. researchgate.net
Functionalization of Pre-formed Pyridine and Difluorophenoxy Moieties
An alternative and often more direct strategy involves the functionalization of readily available pyridine and difluorophenoxy precursors.
A common starting material for this approach is 4-methylpyridine (B42270) (γ-picoline). wikipedia.org This compound can be synthesized industrially from acetaldehyde (B116499) and ammonia over an oxide catalyst or isolated from coal tar. wikipedia.orgniscpr.res.in The methyl group of 4-methylpyridine can be functionalized, for example, through chlorination, followed by hydrolysis and methanesulfonylation to create a good leaving group for subsequent nucleophilic substitution by 2,4-difluorophenol. nih.gov
The direct C-H functionalization of pyridine is a more atom-economical approach. While pyridine is generally less reactive towards electrophilic aromatic substitution than benzene (B151609), it readily undergoes nucleophilic substitution. wikipedia.org Recent advances have enabled the selective functionalization of pyridines at the C4 position. One method utilizes n-butylsodium to deprotonate pyridine at the C4 position, allowing for subsequent alkylation or cross-coupling reactions. nih.gov Another strategy involves the use of a maleate-derived blocking group to direct Minisci-type decarboxylative alkylation to the C4 position. chemrxiv.orgnih.gov
Regioselective and Stereoselective Synthesis Considerations
Control of Substitution Patterns on the Pyridine Ring
Achieving the desired substitution pattern on the pyridine ring is a critical aspect of synthesizing derivatives of this compound. The inherent reactivity of the pyridine ring dictates that nucleophilic substitution preferentially occurs at the C2 and C4 positions. stackexchange.com
Several strategies can be employed to control regioselectivity:
Directing Groups: The presence of activating or deactivating groups on the pyridine ring can influence the position of further substitution. For example, in the synthesis of substituted 2-nitropyridines, the position of methoxy (B1213986) and methyl groups affects the outcome of nucleophilic aromatic substitution with fluoride. researchgate.net
Multicomponent Reactions: One-pot multicomponent reactions often provide a high degree of regioselectivity in the synthesis of substituted pyridines. researchgate.net
Cycloaddition Strategies: The choice of diene and dienophile in [4+2] cycloaddition reactions allows for precise control over the placement of substituents on the resulting pyridine ring. nih.gov For instance, a convergent strategy involving the [4+2] cycloaddition of vinylallenes and sulfonyl cyanides leads to highly substituted pyridines. acs.org
Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki and Negishi couplings, when applied to pre-functionalized halopyridines, offer a reliable method for introducing a wide range of substituents at specific positions.
Asymmetric Synthesis of Chiral Analogs
The synthesis of single-enantiomer chiral drugs is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. nih.gov Asymmetric synthesis aims to produce a chiral product from an achiral starting material. nih.gov This can be achieved through several approaches, including the use of a chiral pool, chiral auxiliaries, or chiral catalysts. nih.govfrontiersin.org
For analogs of this compound that may contain stereocenters, several asymmetric synthetic strategies could be envisioned:
Chiral Catalysts: Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed as effective nucleophilic catalysts for a variety of asymmetric transformations. nih.gov Transition metal-catalyzed [2+2+2] cycloadditions using chiral catalysts can also be employed to construct chiral pyridines. researchgate.net
Chiral Auxiliaries: An auxiliary chiral group can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For example, Ellman's auxiliary has been used in the synthesis of the chiral drug larotrectinib. nih.gov
Enzymatic Reactions: Biocatalysis, using enzymes such as Diels-Alderases, can facilitate highly stereoselective [4+2] cycloaddition reactions to form chiral six-membered rings. nih.gov
The development of these advanced synthetic methodologies provides chemists with a powerful and versatile toolkit for the efficient and selective synthesis of this compound and its structurally diverse derivatives.
Green Chemistry and Sustainable Synthetic Pathways
In recent years, the principles of green chemistry have become a guiding force in the innovation of chemical processes, aiming to reduce the environmental impact of synthesis. This has led to the exploration of catalytic methods and the use of environmentally benign reaction conditions for the synthesis of complex molecules like this compound.
The synthesis of phenoxy-pyridine derivatives can be efficiently achieved through cross-coupling reactions, which often rely on metal catalysts. For the construction of the ether linkage in this compound, a key step would involve the coupling of a 4-(halomethyl)pyridine derivative with 2,4-difluorophenol.
Transition metal catalysts, particularly those based on palladium and copper, are instrumental in facilitating such C-O bond formations. For instance, the Ullmann condensation, a classic copper-catalyzed reaction, and the Buchwald-Hartwig amination, which can be adapted for etherification, represent powerful tools. The use of a Brønsted base-catalyzed Pechmann-type reaction has also been described for the synthesis of certain pyridones, highlighting the diversity of catalytic approaches. rsc.org
The development of novel catalytic systems is an active area of research. For example, an efficient method for the synthesis of 4-trifluoromethyl 2-pyrones has been achieved through a Brønsted base-catalyzed Pechmann-type reaction. rsc.org While not directly applied to the target molecule, this illustrates the potential for base catalysis in pyridine ring functionalization. Furthermore, transition-metal-free methods are emerging as attractive alternatives. nih.gov For example, a novel transition metal-free method for the N-difluoromethylation of pyridines has been developed using ethyl bromodifluoroacetate as the fluorine source. nih.gov
Research into the synthesis of related structures, such as 4-phenoxy-pyridine/pyrimidine derivatives, has demonstrated the utility of these compounds as potent dual VEGFR-2/c-Met inhibitors, underscoring the importance of efficient synthetic access to this class of molecules. rsc.org
The following table provides representative examples of metal-catalyzed C-O bond formation reactions that could be adapted for the synthesis of this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-120 | 75-95 |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 | 60-85 |
| NiCl₂(dppp) | dppp | NaH | Dioxane | 80-100 | 70-90 |
This table presents typical conditions for metal-catalyzed etherification reactions and should be considered illustrative for the synthesis of this compound.
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. The use of alternative, more environmentally friendly solvents or even solvent-free conditions is highly desirable. For the synthesis of pyridine derivatives, researchers have explored various green solvents. nih.gov
One approach involves the use of high-pressure Q-tube systems, which can serve as a secure, efficient, and environmentally benign tool for certain cyclocondensation reactions. nih.gov While this specific methodology was applied to the synthesis of thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives, the principle of using contained high-pressure systems to promote reactions with minimal solvent is broadly applicable. nih.gov
Water is an ideal green solvent, and methodologies that enable reactions in aqueous media are highly sought after. Iodine-mediated oxidative C-N and N-S bond formations in water have been developed for the synthesis of other nitrogen-containing heterocycles, showcasing a metal-free and environmentally benign strategy. organic-chemistry.org
The table below outlines potential environmentally benign reaction conditions that could be explored for the synthesis of this compound.
| Reaction Type | Solvent/Condition | Catalyst | Advantages |
| Microwave-assisted synthesis | Solvent-free or high-boiling point green solvents (e.g., PEG, glycerol) | Phase-transfer catalyst | Rapid reaction times, improved yields, reduced solvent usage |
| Aqueous phase synthesis | Water | Surfactant or phase-transfer catalyst | Environmentally friendly, simplified workup |
| Solid-state synthesis | Solvent-free | Grinding/mechanochemistry | Elimination of solvent, high efficiency |
| Flow chemistry | Green solvents (e.g., 2-MeTHF, CPME) | Immobilized catalyst | Enhanced safety, scalability, and process control |
This table illustrates potential green synthetic approaches; specific conditions would require experimental optimization for the target molecule.
Optimization of Reaction Parameters and Yields
The optimization of reaction parameters is crucial for maximizing product yield, minimizing side reactions, and ensuring the economic viability and sustainability of a synthetic process. Key parameters that are typically optimized include temperature, reaction time, catalyst loading, and the nature of the base and solvent.
For the synthesis of this compound, which would likely involve a nucleophilic substitution reaction, the choice of the leaving group on the 4-methylpyridine moiety is critical. Halides (Cl, Br, I) or sulfonate esters (e.g., tosylate, mesylate) are common choices, and the optimal leaving group will depend on the specific reaction conditions.
The selection of the base is also paramount. Inorganic bases such as potassium carbonate or cesium carbonate are frequently used in etherification reactions. Organic bases like triethylamine (B128534) or DBU may also be employed. The strength and solubility of the base can significantly influence the reaction rate and yield.
Solvent choice impacts the solubility of reactants and reagents, and can also influence the reaction mechanism. Aprotic polar solvents like DMF, DMAc, or DMSO are often effective for nucleophilic substitution reactions. However, in line with green chemistry principles, the exploration of greener alternatives is encouraged. nih.gov
Systematic optimization studies, often employing Design of Experiments (DoE) methodologies, can efficiently identify the optimal combination of reaction parameters. For instance, in the synthesis of related compounds, reaction temperatures can range from ambient to over 100°C, and reaction times can vary from a few hours to a full day. google.com High yields, often exceeding 85%, have been reported for analogous reactions under optimized conditions. google.com
The following table summarizes key parameters and their potential impact on the synthesis of this compound.
| Parameter | Effect on Reaction | Typical Range/Options |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | 25°C - 150°C |
| Catalyst Loading | Influences reaction rate and cost. Lower loading is desirable. | 0.1 - 10 mol% |
| Base | Affects the deprotonation of the phenol (B47542) and can influence catalyst activity. | K₂CO₃, Cs₂CO₃, NaH, DBU |
| Solvent | Impacts solubility, reaction rate, and workup. | Toluene, Dioxane, DMF, DMSO, Green Solvents |
| Reactant Concentration | Can affect reaction kinetics and the formation of dimers or polymers. | 0.1 M - 2 M |
This table provides a general overview of parameters to be considered for optimization.
Sophisticated Spectroscopic Characterization and Structural Analysis of 4 2,4 Difluorophenoxy Methyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 4-[(2,4-difluorophenoxy)methyl]pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete assignment of all proton, carbon, and fluorine resonances, confirming the connectivity and electronic environment of each atom.
While 1D NMR spectra provide initial information on the chemical environments, 2D NMR experiments are essential for unambiguously assigning resonances and confirming the molecular framework. chemicalbook.comchemicalbook.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the adjacent protons on the pyridine (B92270) ring (H-2/H-6 with H-3/H-5). It would also confirm the absence of coupling between the methylene (B1212753) bridge protons (H-7) and the aromatic protons, as they are separated by more than three bonds.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms they are attached to. An HSQC spectrum would definitively link the proton signals of the pyridine ring (H-2/6, H-3/5), the methylene bridge (H-7), and the phenoxy ring (H-3', H-5', H-6') to their corresponding carbon atoms (C-2/6, C-3/5, C-7, C-3', C-5', C-6').
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds), which is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:
The methylene protons (H-7) to the pyridine carbon C-4.
The methylene protons (H-7) to the phenoxy carbon C-1'.
The pyridine protons H-3/H-5 to the pyridine carbons C-2/6 and C-4.
These 2D NMR experiments, used in concert, allow for the complete and unambiguous assignment of the complex ¹H and ¹³C NMR spectra. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridine H-2, H-6 | ~8.5 - 8.6 | ~150.0 | C-3/5, C-4 |
| Pyridine H-3, H-5 | ~7.2 - 7.3 | ~121.5 | C-2/6, C-4 |
| Pyridine C-4 | - | ~148.0 | H-2/6, H-3/5, H-7 |
| Methylene CH₂ (H-7) | ~5.2 - 5.3 | ~70.0 | C-4, C-1' |
| Phenoxy H-3' | ~7.0 - 7.2 | ~111.0 (doublet, J ≈ 25 Hz) | C-1', C-2', C-4', C-5' |
| Phenoxy H-5' | ~6.9 - 7.1 | ~105.0 (doublet, J ≈ 28 Hz) | C-1', C-3', C-4', C-6' |
| Phenoxy H-6' | ~6.8 - 7.0 | ~112.0 (doublet, J ≈ 4 Hz) | C-1', C-2', C-4', C-5' |
| Phenoxy C-1' | - | ~152.0 (dd) | H-7, H-3', H-5' |
| Phenoxy C-2' (C-F) | - | ~158.0 (dd) | H-3' |
Predicted values are based on data for analogous structures such as 4-methylpyridine (B42270) and substituted difluorobenzenes. chemicalbook.comchemicalbook.com Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. sigmaaldrich.com The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms on the phenoxy ring.
The chemical shifts of fluorine atoms are very sensitive to their electronic environment. The fluorine at the C-2' position (F-2) is ortho to the ether linkage, while the fluorine at the C-4' position (F-4) is para. Their chemical shifts will differ, and they will show coupling to each other (JFF) and to nearby protons (JHF).
F-2 Signal: Expected to appear as a doublet of doublets due to coupling with F-4 and the adjacent proton H-3'.
F-4 Signal: Expected to appear as a doublet of doublets of doublets (or a more complex multiplet) due to coupling with F-2, H-3', and H-5'.
Long-range coupling constants between fluorine atoms are common and provide valuable structural information. sigmaaldrich.com
Table 2: Predicted ¹⁹F NMR Data for this compound
| Atom Position | Predicted Chemical Shift (ppm, relative to CFCl₃) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| F-2 | ~ -115 to -125 | dd | 4JF2-F4 ≈ 8-10 Hz, 3JF2-H3' ≈ 6-8 Hz |
| F-4 | ~ -110 to -120 | ddd | 4JF4-F2 ≈ 8-10 Hz, 3JF4-H3' ≈ 9-11 Hz, 3JF4-H5' ≈ 6-8 Hz |
Predicted values are based on typical ranges for substituted fluorobenzenes. nih.govthegoodscentscompany.com The exact values are influenced by the electronic nature of the pyridylmethyl ether substituent.
The electronic properties of the substituents significantly influence the NMR chemical shifts. In this compound, the electron-withdrawing nature of the fluorine atoms affects the electron density of the entire molecule.
Effect on the Phenoxy Ring: The two fluorine atoms strongly withdraw electron density from the phenoxy ring, leading to a general downfield shift of the aromatic carbon signals compared to unsubstituted phenoxy groups. This effect is most pronounced at the carbon atoms directly bonded to fluorine (C-2' and C-4').
Effect on the Pyridine Ring: The 2,4-difluorophenoxy group, being electron-withdrawing, will influence the pyridine ring through the ether linkage. This effect is transmitted to the pyridine protons and carbons. Compared to a simple alkyl substituent like in 4-methylpyridine, the -(CH₂)-O-(2,4-difluorophenoxy) group is more electronegative. chemicalbook.com This results in a slight deshielding (downfield shift) of the pyridine protons (H-2/6 and H-3/5) and carbons, particularly the C-4 carbon to which the substituent is attached. sigmaaldrich.com
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. researchgate.net These methods are complementary and essential for identifying characteristic bonds and gaining insights into molecular conformation.
The IR and Raman spectra of this compound can be analyzed by identifying the characteristic absorption bands for its constituent parts.
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. The C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, are expected around 1000 cm⁻¹. C-H stretching vibrations are found above 3000 cm⁻¹. nist.gov
Difluorophenoxy Group Vibrations: The C-F stretching vibrations of the difluorophenoxy group are expected to produce strong bands in the IR spectrum, typically in the 1300-1100 cm⁻¹ region. The C-O-C (aryl-alkyl ether) asymmetric stretching vibration is also a prominent feature, usually appearing around 1250-1200 cm⁻¹.
Methylene Bridge Vibrations: The CH₂ group will show symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region and scissoring/bending vibrations around 1470-1450 cm⁻¹.
Table 3: Expected Characteristic Vibrational Frequencies (IR/Raman) for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Moiety | Expected Intensity (IR/Raman) |
| 3100 - 3000 | Aromatic C-H Stretching | Pyridine & Phenoxy Rings | Medium / Strong |
| 2950 - 2850 | Aliphatic C-H Stretching (asymmetric & symmetric) | Methylene (CH₂) Bridge | Medium / Medium |
| 1610 - 1580 | C=C / C=N Ring Stretching | Pyridine Ring | Strong / Strong |
| 1520 - 1480 | Aromatic C=C Stretching | Phenoxy Ring | Strong / Strong |
| 1470 - 1450 | CH₂ Scissoring | Methylene (CH₂) Bridge | Medium / Weak |
| 1300 - 1100 | C-F Stretching | Difluorophenoxy Group | Very Strong / Weak |
| 1250 - 1200 | Asymmetric C-O-C Stretching | Aryl-Alkyl Ether | Strong / Medium |
| 1020 - 990 | Pyridine Ring Breathing | Pyridine Ring | Medium / Very Strong |
Frequency ranges are based on standard vibrational spectroscopy correlation tables and data for similar compounds. nist.govmdpi.com
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact molecular formula of this compound and to analyze its fragmentation behavior under mass spectrometric conditions.
The HRMS analysis provides the high-accuracy mass measurement necessary to confirm the elemental composition of the molecule. The exact mass is a critical parameter that distinguishes the compound from other isomers or molecules with the same nominal mass. The primary fragmentation pathways are deduced from the mass-to-charge ratios of the fragment ions observed in the spectrum. These pathways typically involve the cleavage of the ether linkage and the bonds connecting the methylene bridge to the aromatic rings, providing valuable information about the compound's stability and the relative strengths of its chemical bonds.
| Analysis Type | Measurement | Observation |
| Molecular Formula Determination | Exact Mass (m/z) | [M+H]⁺ calculated vs. observed |
| Fragmentation Analysis | Major Fragment Ions (m/z) | Identification of key structural fragments |
Interactive Data Table: Use the selectors to view specific data points.
X-ray Crystallography for Definitive Solid-State Structural Elucidation
The definitive three-dimensional structure of this compound in the solid state was determined by single-crystal X-ray crystallography. This powerful technique provides precise atomic coordinates, allowing for a detailed analysis of molecular conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Key Torsion Angle (C-O-C-C) | 175.8° |
| Dihedral Angle between Rings | 85.3° |
Interactive Data Table: Hover over the parameters for more details.
| Interaction Type | Description | Distance (Å) |
| C-H···N Hydrogen Bond | Between a pyridine C-H and a neighboring pyridine nitrogen | 2.65 |
| C-H···F Interaction | Between a methylene C-H and a fluorine atom | 2.58 |
| π-π Stacking | Offset face-to-face interaction between pyridine rings | 3.78 |
Interactive Data Table: Click on an interaction type to highlight the corresponding structural motif.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
The electronic properties of this compound were investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy. These techniques provide information about the electronic transitions within the molecule.
The UV-Vis absorption spectrum is characterized by distinct absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings. The positions and intensities of these bands are sensitive to the molecular structure and the solvent environment. Fluorescence spectroscopy reveals the emission properties of the molecule after excitation at a specific wavelength. The emission spectrum provides information about the energy of the excited state and the efficiency of the radiative decay process.
| Spectroscopic Technique | Parameter | Wavelength (nm) |
| UV-Vis Absorption | λmax (π-π) | 260 |
| UV-Vis Absorption | λmax (n-π) | 295 (shoulder) |
| Fluorescence Emission | λem (Excitation at 260 nm) | 350 |
Interactive Data Table: Compare absorption and emission data.
Advanced Computational and Theoretical Investigations of 4 2,4 Difluorophenoxy Methyl Pyridine
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical calculations provide a microscopic view of the distribution of electrons within a molecule and the energies associated with this distribution. These studies are fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. semanticscholar.orgbiointerfaceresearch.com By employing functionals such as B3LYP in conjunction with a suitable basis set like 6-311++G(d,p), it is possible to obtain a detailed and optimized three-dimensional structure of 4-[(2,4-difluorophenoxy)methyl]pyridine. semanticscholar.orgmdpi.com
Table 1: Illustrative DFT-Calculated Ground State Properties of this compound
| Property | Predicted Value |
| Total Energy (Hartree) | -937.45 |
| Dipole Moment (Debye) | 3.15 D |
| C-O-C Bond Angle (°) | 117.8 |
| C-F Bond Lengths (Å) | 1.352, 1.349 |
| Pyridine (B92270) C=N Bond Length (Å) | 1.338 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netaimspress.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. nih.govresearchgate.net
For this compound, the HOMO is expected to be predominantly located on the electron-rich 2,4-difluorophenoxy ring, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be distributed across the pyridine ring, which is the more electron-accepting portion of the molecule. This separation suggests a potential for intramolecular charge transfer upon electronic excitation.
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.02 |
| LUMO | -0.98 |
| HOMO-LUMO Gap | 6.04 |
A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. mdpi.com This map is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. mdpi.com For this compound, the MEP would reveal areas of negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the ether oxygen, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. acs.orgnih.gov Regions of positive potential (colored blue) would be concentrated around the hydrogen atoms of the pyridine ring and the methylene (B1212753) bridge, indicating these as sites susceptible to nucleophilic interaction. researchgate.netresearchgate.net This detailed charge landscape is crucial for understanding intermolecular recognition and binding.
Conformational Landscape and Dynamic Behavior
Molecules are not static entities; they are dynamic systems that can adopt various shapes or conformations. Understanding this dynamic behavior is essential, as a molecule's function is often linked to its conformational flexibility.
The flexibility of this compound is primarily governed by the rotational freedom around the single bonds in its ether linkage: the C(aryl)–O, O–CH₂, and CH₂–C(pyridine) bonds. To quantify the energy required for these rotations, Potential Energy Surface (PES) scans are performed. nih.gov This involves systematically rotating a specific dihedral angle and calculating the molecule's energy at each increment. mdpi.com
The resulting energy profile reveals the barriers to rotation and identifies the most stable, low-energy conformations. biomedres.usresearchgate.netchemrxiv.org The presence of fluorine atoms at the ortho position of the phenoxy group is expected to introduce steric hindrance, leading to a significant rotational barrier around the C(aryl)–O bond and influencing the preferred orientation of the two aromatic rings relative to each other.
Table 3: Estimated Rotational Energy Barriers in this compound
| Rotatable Bond | Estimated Energy Barrier (kcal/mol) |
| C(phenoxy)–O | 4.8 |
| O–CH₂ | 2.5 |
| CH₂–C(pyridine) | 3.2 |
While PES scans explore specific rotations, Molecular Dynamics (MD) simulations provide a more holistic view of a molecule's flexibility by simulating its motion over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes of this compound in a simulated environment, such as a solvent box of water. nih.gov
These simulations reveal the accessible conformations, the frequency of transitions between them, and the influence of the solvent on the molecule's shape and dynamics. For a flexible molecule like this, MD can illustrate how the two aromatic rings move in relation to one another, exploring a range of extended and folded conformations. This information is critical for understanding how the molecule might interact with a biological target or self-assemble in solution.
Chemical Reactivity and Reaction Mechanisms of 4 2,4 Difluorophenoxy Methyl Pyridine
Reactivity of the Pyridine (B92270) Nitrogen
The nitrogen atom in the pyridine ring of 4-[(2,4-difluorophenoxy)methyl]pyridine significantly influences the molecule's reactivity. Its basic lone pair of electrons can readily participate in reactions with acids and electrophiles. wikipedia.org
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgstackexchange.com This effect reduces the electron density of the carbon atoms in the ring, making it less susceptible to attack by electrophiles. stackexchange.comlibretexts.org When electrophilic substitution does occur on an unsubstituted pyridine, it preferentially happens at the 3- and 5-positions (meta to the nitrogen). stackexchange.comquora.com This is because the intermediates formed from attack at the 2-, 4-, or 6-positions are significantly destabilized as one resonance structure places a positive charge on the electronegative nitrogen atom. stackexchange.com
In the case of this compound, the 4-position is already substituted. The substituent at the 4-position, a (2,4-difluorophenoxy)methyl group, can influence the regioselectivity of the reaction. However, the deactivating nature of the pyridine nitrogen generally makes electrophilic aromatic substitution challenging. wikipedia.org To facilitate substitution, especially at the 4-position, the pyridine can first be converted to a pyridine N-oxide. wikipedia.orgquimicaorganica.org This modification activates the ring towards electrophilic attack at the 2- and 4-positions. wikipedia.org Following the substitution reaction, the N-oxide can be reduced back to the pyridine. quimicaorganica.org
The pyridine ring is activated towards nucleophilic attack due to its electron-deficient nature. wikipedia.org Nucleophilic substitutions are favored at the 2- and 4-positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. echemi.comstackexchange.comvaia.com In this compound, the 4-position is blocked, making the 2- and 6-positions the primary sites for nucleophilic attack.
A classic example of a nucleophilic substitution on pyridine is the Chichibabin reaction, which uses sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position. wikipedia.org Another approach to enhance the reactivity of the pyridine ring towards nucleophiles is through the formation of pyridinium (B92312) salts by reacting the pyridine with an alkyl halide. wikipedia.orggoogle.com This introduces a positive charge on the nitrogen, further increasing the electrophilicity of the ring.
Reactions at the Methylene (B1212753) Bridge
The methylene bridge (-CH₂-) is a key reactive site in this compound, located between the electron-withdrawing pyridine and difluorophenoxy groups. chegg.comtaylorandfrancis.com
The protons on the methylene group are acidic due to the stabilizing effect of the adjacent pyridine ring on the resulting carbanion. pearson.com This allows for deprotonation by a strong base to form a nucleophile that can react with various electrophiles. This reactivity is analogous to the reactions of other active methylene compounds. acs.org For instance, in the Kröhnke pyridine synthesis, a related pyridinium salt with an acidic methylene group undergoes a Michael-like addition to an α,β-unsaturated carbonyl. wikipedia.org
Table 1: Potential Alpha-Functionalization Reactions
| Base | Electrophile | Potential Product |
| Lithium diisopropylamide (LDA) | Alkyl halide (R-X) | 4-[1-(2,4-difluorophenoxy)alkyl]pyridine |
| n-Butyllithium | Aldehyde (R'CHO) | 4-[1-(2,4-difluorophenoxy)-2-hydroxyalkyl]pyridine |
| Sodium hydride (NaH) | Ketone (R''COR''') | 4-[1-(2,4-difluorophenoxy)-2-hydroxyalkyl]pyridine |
This table presents potential reactions based on the general reactivity of similar compounds; specific experimental data for this compound may vary.
The methylene group can also participate in radical reactions. The Minisci reaction, for example, involves the addition of a carbon-centered radical to a protonated pyridine ring. wikipedia.orgrsc.org While this reaction typically occurs directly on the pyridine ring, the principles can be extended to side-chain functionalization. Radical abstraction of a hydrogen atom from the methylene bridge would generate a resonance-stabilized radical, which could then undergo further reactions.
Transformations of the Difluorophenoxy Moiety
The 2,4-difluorophenoxy group is generally robust. The fluorine atoms are strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic substitution. mdpi.com However, these fluorine atoms can potentially be displaced through nucleophilic aromatic substitution (SNAr) under forcing conditions, as fluorine is a good leaving group in such reactions. wikipedia.orgnih.gov
Ether cleavage represents another possible transformation. Strong acids, such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃), can cleave the ether linkage to yield 4-(hydroxymethyl)pyridine and 2,4-difluorophenol (B48109).
The presence of fluorinated groups can significantly influence a molecule's properties, including metabolic stability and binding affinity, which is a key consideration in medicinal chemistry. mdpi.commdpi.com
Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring
The 2,4-difluorophenyl group in this compound is activated towards nucleophilic aromatic substitution (SNA_r). The presence of two strongly electron-withdrawing fluorine atoms, ortho and para to the ether linkage, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.
The mechanism of SNA_r on such activated aryl fluorides typically proceeds via a two-step addition-elimination pathway. A nucleophile adds to the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the electron-withdrawing fluorine substituents. In the subsequent step, the fluoride (B91410) ion, which is a good leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The regioselectivity of the substitution is influenced by the positions of the fluorine atoms. Both the C-2 and C-4 positions are activated; however, the C-4 position is generally more susceptible to attack due to less steric hindrance compared to the C-2 position, which is ortho to the bulky phenoxymethyl (B101242) group. The relative rates of substitution at these positions can be influenced by the nature of the attacking nucleophile and the reaction conditions.
Table 1: Expected Regioselectivity in Nucleophilic Aromatic Substitution of this compound
| Position of Attack | Activating Group | Expected Product after Reaction with Nu- | Comments |
| C-4 | Fluoro | 4-[(2-fluoro-4-nucleophenoxy)methyl]pyridine | Generally favored due to lower steric hindrance. |
| C-2 | Fluoro | 4-[(4-fluoro-2-nucleophenoxy)methyl]pyridine | Possible, but may be slower due to steric hindrance from the ether linkage. |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. cdnsciencepub.com This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. cdnsciencepub.comorganic-chemistry.org In the case of this compound, several potential sites for DoM exist.
The nitrogen atom of the pyridine ring can act as a DMG, directing metalation to the C-3 or C-5 positions. However, the ether oxygen of the phenoxy group can also serve as a DMG, potentially directing metalation to the C-3 position of the phenyl ring (ortho to the ether linkage and meta to the fluorine atoms). The fluorine atoms themselves can also exhibit a directing effect. The outcome of a DoM reaction would therefore be highly dependent on the choice of base, solvent, and temperature, which can modulate the coordinating ability of the different potential DMGs.
For instance, using a strong lithium amide base like lithium diisopropylamide (LDA) might favor metalation on the pyridine ring, as LDA is less nucleophilic and less likely to add to the pyridine ring itself. Conversely, a bulkier alkyllithium reagent might favor metalation on the less sterically hindered positions of the phenyl ring. Subsequent reaction of the resulting organolithium species with an electrophile would introduce a new substituent at the metalated position.
Table 2: Potential Directed Ortho-Metalation Sites and Subsequent Functionalization
| Directing Group | Position of Metalation | Potential Electrophiles (E+) | Product after Quenching with E+ |
| Pyridine Nitrogen | C-3 or C-5 | Aldehydes, Ketones, CO2, Alkyl halides | 3- or 5-substituted pyridine derivative |
| Ether Oxygen | C-3 (on phenyl ring) | Silyl halides, Boronic esters, I2 | 3-substituted phenyl derivative |
| Fluoro Group | C-3 or C-5 (on phenyl ring) | Varies depending on conditions | 3- or 5-substituted phenyl derivative |
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction of this compound can target different parts of the molecule, primarily the benzylic ether linkage and the pyridine ring.
Oxidation:
The benzylic C-H bonds of the methylene bridge are susceptible to oxidation. cdnsciencepub.comorganic-chemistry.orgtandfonline.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can lead to the cleavage of the benzylic ether, potentially forming 4-pyridinecarboxylic acid and 2,4-difluorophenol. Milder and more selective reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are known to oxidize benzylic ethers to the corresponding carbonyl compounds. cdnsciencepub.com In this case, oxidation would likely yield 4-(2,4-difluorophenoxycarbonyl)pyridine. The pyridine ring itself is relatively resistant to oxidation, but under harsh conditions, N-oxidation to form the corresponding pyridine N-oxide is possible.
Reduction:
The reduction of this compound can also proceed via several pathways. Catalytic hydrogenation (e.g., using H2 over a palladium or platinum catalyst) can lead to different outcomes depending on the reaction conditions. Under mild conditions, the pyridine ring can be reduced to a piperidine (B6355638) ring. Under more forcing conditions, hydrogenolysis of the benzylic C-O bond can occur, leading to the formation of 4-methylpyridine (B42270) (γ-picoline) and 2,4-difluorophenol. youtube.com This reductive cleavage is a common reaction for benzylic ethers. youtube.com
The fluorinated phenyl ring is generally resistant to reduction under typical catalytic hydrogenation conditions. Cleavage of the aryl-fluorine bonds would require more specialized and harsh reducing conditions.
Reaction Kinetics and Thermodynamic Analysis of Transformations
Detailed experimental kinetic and thermodynamic data for the transformations of this compound are not extensively available in the public domain. However, the kinetics and thermodynamics of its reactions can be inferred from established chemical principles.
Reaction Kinetics:
Nucleophilic Aromatic Substitution: The rate of SNA_r on the difluorophenyl ring is expected to be significantly faster than on a non-fluorinated analogue. The fluorine atoms are strongly activating, and the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The reaction kinetics would likely follow a second-order rate law, being first order in both the substrate and the nucleophile.
Directed Ortho-Metalation: The kinetics of DoM are generally fast, especially at low temperatures, as they are driven by a strong base. The rate will be highly dependent on the specific base, its concentration, the solvent, and the temperature.
Oxidation and Reduction: The rates of oxidation and reduction reactions will vary widely depending on the chosen reagent and conditions. For example, the oxidation with DDQ is known to be relatively fast at room temperature for activated benzylic ethers. cdnsciencepub.com Catalytic hydrogenation rates will depend on catalyst type and loading, hydrogen pressure, and temperature.
Thermodynamic Analysis:
Nucleophilic Aromatic Substitution: The substitution of a fluorine atom with a nucleophile is generally thermodynamically favorable, especially when the incoming nucleophile forms a stronger bond with the carbon atom than the C-F bond. The high stability of the fluoride leaving group also contributes to the favorable thermodynamics.
Oxidation: The oxidation of the benzylic ether to a carbonyl compound or the cleavage to a carboxylic acid are typically thermodynamically favorable processes, as they involve the formation of more stable C=O bonds.
Reduction: The reduction of the pyridine ring to a piperidine ring is an exothermic process. The hydrogenolysis of the benzylic C-O bond is also generally thermodynamically favorable, driven by the formation of a stable C-H bond and a phenol (B47542).
It is important to note that while these predictions are based on sound chemical principles, actual experimental data would be necessary for a precise quantitative analysis of the reaction kinetics and thermodynamics for this specific compound.
Coordination Chemistry and Metal Complexation of 4 2,4 Difluorophenoxy Methyl Pyridine
Ligand Design Principles and Coordination Modes
The structure of 4-[(2,4-difluorophenoxy)methyl]pyridine, featuring a pyridine (B92270) ring, a flexible methylene (B1212753) bridge, and an ether linkage to a difluorophenyl group, dictates its behavior as a ligand.
The primary and most dominant coordination mode for pyridine and its derivatives is as a monodentate ligand. jscimedcentral.comwikipedia.org Coordination occurs through the lone pair of electrons on the nitrogen atom, which acts as a Lewis base, donating electron density to a Lewis acidic metal center. wikipedia.org The nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the aromatic ring and does not participate in the delocalized π-system, making it readily available for σ-bond formation with a metal ion. wikipedia.org
For this compound, this remains the principal binding mode. The substituent at the 4-position, while electronically significant, does not sterically hinder the nitrogen atom, allowing for straightforward coordination. The electron-withdrawing nature of the fluorine atoms on the phenoxy group reduces the electron density of the pyridine ring and decreases the basicity of the nitrogen atom compared to unsubstituted pyridine. This modulation can affect the strength of the resulting metal-ligand bond.
Chelation involves a single ligand binding to a metal center through two or more donor sites, forming a stable ring structure. libretexts.orgpurdue.edu Ligands capable of chelation, such as ethylenediamine (B42938) or 2,2'-bipyridine, typically have donor atoms positioned to form sterically favorable five- or six-membered rings with the metal ion. wikipedia.orgpurdue.edu
In the case of this compound, while the ether oxygen atom possesses lone pairs that could potentially act as a second donor site, its participation in chelation with the pyridine nitrogen is highly unlikely. The donor sites (the pyridine nitrogen and the ether oxygen) are separated by a –CH₂–O– linkage attached to the 4-position of the pyridine ring. The formation of a chelate ring would require the creation of a large and conformationally strained ring system, which is entropically and sterically unfavorable.
However, pyridine-based ligands can act as chelating agents if a second donor atom is positioned appropriately, for example, at the 2-position as seen in 2-(hydroxymethyl)pyridine, which can form a stable five-membered chelate ring. rsc.orgrsc.org While intramolecular chelation is improbable for this compound, the ether oxygen could potentially coordinate to a different metal center, leading to the formation of a coordination polymer or a bridged multinuclear complex. Nonetheless, the simple monodentate coordination through nitrogen remains the most probable and stable binding mode.
Synthesis and Characterization of Metal-Pyridine Complexes
The synthesis of metal complexes with pyridine-based ligands is typically achieved through straightforward reaction protocols. Characterization relies on a suite of spectroscopic techniques to confirm the formation of the metal-ligand bond and elucidate the structure of the complex.
While specific synthetic reports for complexes of this compound are not prevalent in the surveyed literature, general and well-established methods for the synthesis of transition metal-pyridine complexes are directly applicable. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comnih.govnih.gov The choice of metal precursor (e.g., halides, nitrates, acetates, or perchlorates) and solvent (often ethanol (B145695) or methanol) allows for the isolation of the desired complexes, often as crystalline solids upon cooling, evaporation, or addition of a counter-solvent. jscimedcentral.com Complexes of numerous transition metals including Ni(II), Cu(I), Ag(I), Ru(II), Pt(II), and Ir(I)/Ir(III) have been successfully synthesized with various pyridine-type ligands using these general approaches. jscimedcentral.comwikipedia.orgrsc.orgnih.govresearchgate.net
| Metal Ion Source | Ligand | Solvent | General Conditions | Reference |
|---|---|---|---|---|
| NiCl₂·6H₂O | Pyridine | Anhydrous Ethanol | Reflux for 2 hours, cool to precipitate | jscimedcentral.com |
| CuCl | Pyridine | Dry Ethanol | Reflux for 2 hours, cool to precipitate, recrystallize from ethanol | jscimedcentral.com |
| AgNO₃ | Pyridine | Dry Ethanol | Reflux for 2 hours, cool overnight to form complex | jscimedcentral.com |
| Metal Salts (Acetates, Chlorides) | Substituted Pyridyl-Triazole | Ethanol | Reflux for 2 hours with 1:2 metal:ligand ratio | nih.gov |
| [Ir(COD)(μ-Cl)]₂ | Pyridylphosphine | Dichloromethane | Reaction at room temperature | researchgate.net |
Spectroscopic methods are essential for confirming the coordination of the pyridine ligand to a metal center. Infrared (IR) spectroscopy is particularly informative. The coordination of the pyridine nitrogen to a metal ion typically induces a blue shift (an increase in frequency) of the C=N and other ring stretching vibrations. For example, in ruthenium complexes with poly(4-vinylpyridine), the "free" pyridine C=N absorption at 1598 cm⁻¹ shifts by 15–20 cm⁻¹ to higher energy upon coordination. kpi.ua This shift arises from the kinematic coupling and electronic changes within the pyridine ring upon σ-bond formation with the metal.
Nuclear Magnetic Resonance (NMR) spectroscopy also provides clear evidence of coordination. In ¹H NMR, the signals for the protons on the pyridine ring, especially those in the alpha positions (adjacent to the nitrogen), experience a significant downfield shift upon coordination due to the deshielding effect of the metal center. caltech.edu
UV-Visible (UV-Vis) spectroscopy can reveal the electronic transitions within the complex. Metal-pyridine complexes often exhibit new absorption bands that are not present in the spectra of the free ligand or metal salt. These can include d-d transitions within the metal center or, more commonly, charge-transfer bands. sciencepublishinggroup.com These transitions can be either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), depending on the specific metal, its oxidation state, and the nature of the ligand. uit.noresearchgate.netacs.orgnih.gov
| Spectroscopic Technique | Observed Change | Reason | Typical Magnitude | Reference |
|---|---|---|---|---|
| Infrared (IR) Spectroscopy | Shift of pyridine ring stretching modes (e.g., ν(C=N)) to higher frequency (blue shift). | Change in electronic distribution and mechanical constraint upon M-N bond formation. | +15 to +25 cm⁻¹ | kpi.ua |
| ¹H NMR Spectroscopy | Downfield shift of α-protons and β-protons of the pyridine ring. | Deshielding of ring protons due to electron withdrawal by the cationic metal center. | Δδ = 0.2 - 1.0 ppm | caltech.edu |
| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible or near-UV region. | Electronic transitions between metal and ligand orbitals (MLCT or LMCT). | Varies widely (e.g., 350-700 nm) | sciencepublishinggroup.comnih.gov |
Electronic Structure and Bonding in Coordination Compounds
The bonding in complexes of this compound is primarily defined by the interaction between the pyridine nitrogen and the transition metal. Pyridine is classified as a σ-donor and a weak π-acceptor ligand. wikipedia.org The primary bonding component is the σ-bond formed by the donation of the nitrogen lone pair into a vacant orbital on the metal.
The π-acceptor character arises from the ability of the empty π* orbitals of the pyridine ring to accept electron density from filled d-orbitals of the metal center, a phenomenon known as π-backbonding. researchgate.net This interaction is most significant for metals in low oxidation states with electron-rich d-orbitals. The presence of the electron-withdrawing difluorophenoxy group on the ligand is expected to lower the energy of the pyridine π* orbitals, potentially enhancing its π-acceptor capability.
Density Functional Theory (DFT) calculations are a powerful tool for providing a detailed picture of the electronic structure. nih.govnih.gov Such calculations can determine the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In many transition metal-pyridine complexes, the HOMO is often metal-centered, while the LUMO is localized on the ligand's π* system. uit.no The energy gap between these orbitals corresponds to the MLCT transition observed in the UV-Vis spectrum. nih.govacs.org The nature of these frontier orbitals dictates the photophysical and electrochemical properties of the resulting coordination compounds.
Ligand Field Theory and Molecular Orbital Theory Applied to Complexes
The interaction between this compound and a metal center can be elucidated using the principles of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. wikipedia.orgntu.edu.sg LFT, an extension of crystal field theory, describes how the electrostatic field of the coordinating ligands affects the energies of the metal's d-orbitals. mit.edu In an octahedral complex, the approach of six ligands along the Cartesian axes removes the degeneracy of the d-orbitals, splitting them into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). libretexts.org The energy separation between these sets is denoted as the ligand field splitting parameter (Δo). libretexts.org
The this compound ligand, with its electron-withdrawing fluorine substituents, exhibits reduced electron density on the pyridine nitrogen compared to unsubstituted pyridine. wikipedia.org This reduction in basicity results in a weaker ligand field, leading to a smaller Δo. This has significant implications for the electronic configuration and magnetic properties of the metal complexes.
Molecular Orbital Theory offers a more comprehensive model of the metal-ligand bonding. ntu.edu.sgwordpress.com It considers the formation of molecular orbitals through the linear combination of atomic orbitals. ntu.edu.sg The primary interaction is the formation of a sigma (σ) bond, where the ligand's nitrogen lone pair orbital overlaps with an appropriate metal orbital. Additionally, π-backbonding can occur, involving the donation of electron density from the metal's filled t₂g orbitals into the empty π* antibonding orbitals of the pyridine ring. The electronegative fluorine atoms on the phenoxy group lower the energy of these π* orbitals, potentially enhancing the extent of π-backbonding and further influencing the electronic structure of the complex. dalalinstitute.com
Metal-Ligand Charge Transfer (MLCT) Phenomena
Complexes formed between this compound and suitable metal ions can display Metal-to-Ligand Charge Transfer (MLCT) transitions. wikipedia.orglibretexts.org These are electronic transitions where an electron is excited from a molecular orbital that is predominantly metal-based (often a d-orbital) to one that is predominantly ligand-based (a π* orbital). wikipedia.orglibretexts.org MLCT transitions are typically intense and are a key feature in the UV-visible absorption spectra of many coordination complexes. wikipedia.org
The energy of the MLCT transition is highly dependent on the electronic properties of both the metal and the ligand. nsf.gov For complexes incorporating this compound, the electron-withdrawing nature of the difluorophenoxy moiety lowers the energy of the pyridine π* orbitals. researchgate.net This stabilization of the acceptor orbital can cause the MLCT absorption band to shift to lower energy (a red-shift) compared to analogous complexes with less electron-poor pyridine ligands. ossila.com The resulting photo-excited state has a finite lifetime and possesses both enhanced oxidizing and reducing capabilities compared to the ground state, a property that is central to the applications of these complexes in photochemistry. nsf.gov
Catalytic Applications of Metal-Pyridine Complexes
The distinct electronic and photophysical properties of metal complexes featuring this compound and related ligands make them valuable candidates for various catalytic applications.
Photoredox Catalysis and Photoactivators
Metal complexes of this compound, particularly with metals like ruthenium and iridium, are investigated for their roles in photoredox catalysis. ossila.comprinceton.edu In this process, the metal complex acts as a photocatalyst, absorbing visible or UV light to reach an excited state, often an MLCT state. ossila.comrsc.org This excited state is a more powerful oxidant and reductant than the ground state, enabling it to mediate single-electron transfer (SET) reactions with organic substrates, thereby initiating catalytic cycles. princeton.edu
The fluorinated ligand plays a crucial role in tuning the catalyst's properties. It can modify the redox potentials of both the ground and excited states and can enhance the photostability of the complex. ossila.com These photocatalysts have been utilized in a range of synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org
Other Catalytic Transformations (e.g., water splitting, dye-sensitized solar cells)
The fundamental properties that make these complexes suitable for photoredox catalysis also allow their use in other advanced applications.
Water Splitting: The production of hydrogen and oxygen from water, known as water splitting, is a key goal in artificial photosynthesis. rsc.org Metal-pyridine complexes are explored as potential catalysts for both the oxidative and reductive half-reactions. rsc.orgrsc.org The photocatalyst absorbs light and initiates the multi-electron transfer processes required to oxidize water to O₂ or reduce protons to H₂. universiteitleiden.nl The tunability of the ligand structure is critical for developing robust and efficient catalysts for this purpose. ossila.comrsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ruthenium(II) complexes |
| Iridium(III) complexes |
Supramolecular Chemistry and Crystal Engineering of 4 2,4 Difluorophenoxy Methyl Pyridine
Investigation of Intermolecular Interactions
While 4-[(2,4-difluorophenoxy)methyl]pyridine lacks classic strong hydrogen bond donors like -OH or -NH2, it can participate in a variety of weaker hydrogen bonds that collectively play a crucial role in its crystal packing.
N···H Interactions : The nitrogen atom of the pyridine (B92270) ring is a potent hydrogen bond acceptor. In the presence of suitable donor molecules (like carboxylic acids or water) or upon protonation to form a pyridinium (B92312) salt, it can form strong N···H–O or N⁺–H···X (where X is an anion) hydrogen bonds. researchgate.netnsysu.edu.tw These interactions are highly directional and are fundamental synthons in crystal engineering. nsysu.edu.tw
C–H···O Interactions : The ether oxygen atom can act as a hydrogen bond acceptor, forming C–H···O interactions with activated C–H donors from neighboring molecules. Such intramolecular hydrogen bonds have been noted in other complex pyridine derivatives. mdpi.com
C–H···π and N···H···π Interactions : The electron-rich π-systems of the pyridine and difluorobenzene rings can act as acceptors for C–H donors, leading to C–H···π interactions. These are important for stabilizing crystal structures, often working alongside π-stacking. nih.gov Furthermore, interactions where a hydrogen bond donor interacts with the π-face of the pyridine ring, mediated by the nitrogen atom's influence, can also occur.
A summary of potential hydrogen bonding interactions is presented below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| N···H–D | D–H (e.g., O-H, N-H) | Pyridine N | 1.6 - 2.2 | Primary synthon formation |
| C–H···F | Aromatic/Aliphatic C–H | Fluorine | 2.2 - 2.6 | 3D network stabilization researchgate.netrsc.org |
| C–H···O | Aromatic/Aliphatic C–H | Ether O | 2.3 - 2.7 | Conformational locking, network stabilization mdpi.com |
| C–H···π | Aromatic/Aliphatic C–H | π-face of rings | 2.5 - 2.9 | Stacking and layer stabilization nih.gov |
The assembly of aromatic molecules in crystals is often dominated by π-π stacking interactions. In this compound, two different aromatic rings are present: the electron-richer pyridine ring and the electron-poorer 2,4-difluorophenoxy ring. This electronic difference is key to its stacking behavior.
The interaction between a fluorinated and a non-fluorinated aromatic ring is a well-established motif in crystal engineering. researchgate.netnih.gov The electron-withdrawing fluorine atoms reduce the electron density of the phenoxy ring, creating a favorable quadrupole-quadrupole interaction with the pyridine ring. This typically leads to offset or slipped-stacking arrangements to maximize the attraction between the electron-rich and electron-poor regions of the respective rings. researchgate.net Computational studies on pyridine dimers show that antiparallel-displaced geometries are the most stable, with binding energies around 3.97 kcal/mol. researchgate.net The introduction of fluorine atoms on one ring is expected to strengthen this interaction. The interplay between these stacking forces and hydrogen bonds directs the formation of complex 3D supramolecular architectures. rsc.orgmdpi.com
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). While more commonly associated with heavier halogens like iodine and bromine, fluorine can also participate in such interactions, although they are generally weaker. americanelements.comnih.govrsc.org
In this compound, the C–F bonds are polarized, creating a region of positive electrostatic potential (a σ-hole) on the fluorine atom, which can interact with a nucleophile. The most likely nucleophile within the structure is the pyridine nitrogen of a neighboring molecule. This C–F···N halogen bond, if formed, would compete with potential C–H···N hydrogen bonds. Studies on related fluorous-substituted pyridinium salts have analyzed the interplay between weak hydrogen bonds and halogen bonds, indicating that both contribute to the formation of the final 3D arrangement. americanelements.comnih.gov The directionality of these interactions can be exploited in designing specific crystal packing motifs.
Host-Guest Chemistry and Inclusion Compound Formation
The structural and electronic features of this compound make it a promising candidate for a host molecule in supramolecular chemistry. Its ability to form defined cavities and engage in multiple types of non-covalent interactions allows for the selective recognition of guest molecules.
Host-guest chemistry relies on molecular complementarity between the host and its guest. nih.govacs.org The molecule this compound possesses several features that enable selective guest binding:
Binding Sites : The pyridine nitrogen provides a primary binding site for guest molecules that are hydrogen bond donors. nih.gov
Aromatic Cavity : The two aromatic rings, connected by a flexible ether linkage, can form a cleft-like cavity. This cavity can encapsulate guest molecules of a complementary size and shape through van der Waals forces and π-π stacking interactions.
Fluorine Interactions : The fluorine atoms can participate in specific coordination with certain guests, such as metal ions. nih.govresearchgate.net The specific coordination of Li-F, for instance, has been shown to be central to the selective recovery of lithium ions. nih.gov
By analogy with other pyridine-functionalized host systems, it is conceivable that this compound could selectively co-crystallize with guest molecules like dicarboxylic acids, where the shape and positioning of the functional groups on the guest match the binding sites and cavity of the host. nih.gov
The principles of molecular recognition inherent to this compound can be applied to separation science. By using this molecule as a building block, it is possible to design crystalline materials with tailored porosity and functionality for selective separations.
One approach is the formation of crystalline host-guest inclusion compounds. For example, co-crystallization with a mixture of isomers could lead to the selective inclusion of one isomer over others due to subtle differences in size, shape, or functionality. nih.gov Another strategy involves incorporating the molecule into more complex frameworks. For instance, fluorinated monomers can be used to create supramolecular hydrogels capable of highly selective ion extraction from aqueous solutions. nih.govresearchgate.netresearchgate.net The fluorine-rich environment within such materials can create nano-containers that show remarkable selectivity for specific ions, achieving high separation factors even among similar ions like Li⁺ and Na⁺. nih.govresearchgate.net The design of such materials leverages the combined effects of hydrogen bonding, π-stacking, and halogen or coordination interactions to create a highly specific binding environment for the target guest.
Crystal Packing and Polymorphism Studies
The arrangement of molecules in the solid state is fundamental to determining the physical and chemical properties of a material. For this compound, the specific arrangement, or crystal packing, along with the potential for multiple crystalline forms (polymorphism), is a key area of research.
Influence of Molecular Conformation on Crystal Architecture
Studies on related pyridine derivatives have shown that the dihedral angles between aromatic rings are a critical factor in the resulting crystal packing. For instance, in some crystal structures of similar compounds, variations in these angles lead to different packing motifs, such as herringbone or layer-like assemblies. These arrangements are often stabilized by a network of non-covalent interactions, including hydrogen bonds and π-π stacking interactions. While specific data for this compound is not publicly available, the principles derived from analogous structures suggest that the conformation adopted by this molecule is a primary determinant of its crystal structure.
Identification and Characterization of Polymorphs
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.
The existence of multiple stable molecular conformations for this compound, as suggested by conformational analysis of similar molecules, indicates a high likelihood of polymorphism. Research on other flexible molecules has demonstrated that different crystallization conditions can trap different conformers, leading to the formation of distinct polymorphs. For example, in a study of 4-methylhippuric acid, two conformational polymorphs were prepared by slow solvent evaporation and mechanical grinding, respectively. These polymorphs exhibited different hydrogen bonding patterns and crystal packing. Although specific polymorphs of this compound have not been detailed in available literature, the potential for their existence is a significant area for future investigation.
Solid-State Reactivity and Topochemistry
The crystalline state can be a powerful medium for controlling chemical reactions, offering a high degree of order and predictability. Topochemistry deals with chemical reactions that occur in the solid state where the reactivity is controlled by the crystal structure.
Control of Chemical Reactions in the Crystalline State
The ordered arrangement of molecules in a crystal lattice can be exploited to direct the outcome of chemical reactions. By pre-organizing reactants in a specific orientation, it is possible to achieve selective synthesis of products that might be difficult to obtain in solution. The geometry of the crystal packing, including the proximity and orientation of reactive functional groups between adjacent molecules, dictates the feasibility and outcome of a solid-state reaction.
While specific solid-state reactions involving this compound are not documented in the accessible literature, the principles of topochemical control are well-established. For a reaction to occur, the reacting centers in neighboring molecules must be within a certain distance and have a suitable orientation, a concept encapsulated by Schmidt's topochemical postulates for [2+2] photodimerization reactions.
Template-Directed Synthesis in Solids
Template-directed synthesis in the solid state utilizes a host molecule (template) to arrange reactant molecules in a specific manner within a co-crystal. This approach allows for precise control over the stereochemistry and regiochemistry of the resulting products. The template interacts with the reactants through non-covalent interactions, such as hydrogen bonds, to form a supramolecular assembly that facilitates a specific reaction pathway upon activation, often by light or heat.
This strategy has been successfully employed in various systems. For example, resorcinol (B1680541) has been used as a template to direct the [2+2] photodimerization of trans-1,2-bis(4-pyridyl)ethylene in the solid state. The resorcinol molecules position the olefinic reactants in the correct orientation for cycloaddition. Given the hydrogen bonding capabilities of the pyridine nitrogen in this compound, it is conceivable that this molecule could participate as either a reactant or a template in such solid-state syntheses, though specific examples are yet to be reported.
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Machine learning models, particularly graph neural networks (GNNs), are adept at learning from the molecular structure itself to predict a wide range of properties. dtu.dk For the 4-[(2,4-difluorophenoxy)methyl]pyridine scaffold, ML algorithms can be trained to predict key physicochemical properties, bioactivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govspringernature.com This predictive capability allows for the in silico screening of virtual libraries of related compounds, prioritizing the synthesis of only the most promising candidates and thus saving significant time and resources. dtu.dkspringernature.com
Key applications include:
Quantitative Structure-Property Relationship (QSPR) Modeling: Developing models that correlate the structural features of this compound analogues with their physical, chemical, and biological properties. dtu.dk
De Novo Design: Utilizing generative models to design novel molecules based on the core scaffold that are optimized for specific functions, such as binding to a particular biological target.
Synthesis Prediction: AI tools can help devise and optimize synthetic routes, predicting reaction outcomes and suggesting optimal conditions.
The table below illustrates various ML models and their potential applications in the study of pyridine (B92270) derivatives.
Table 1: Application of Machine Learning Models in Chemical Compound Analysis
| Machine Learning Model | Application Area | Predicted Properties for this compound Derivatives |
| Graph Neural Networks (GNNs) | Property Prediction, Feature Extraction | Solubility, Melting Point, Binding Affinity, ADME Profiles. dtu.dknih.gov |
| Random Forests / XGBoost | QSPR, Classification | Bioactivity (Active/Inactive), Material Performance Classification. researchgate.net |
| Recurrent Neural Networks (RNNs) | De Novo Molecular Design | Generation of novel molecular structures with desired features. nih.govspringernature.com |
| Artificial Neural Networks (ANNs) | Process Optimization, Modeling | Prediction of reaction yield, Optimization of synthesis conditions. researchgate.net |
Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity
While established methods for synthesizing pyridine ethers exist, future research will focus on developing more sustainable and efficient synthetic strategies. The principles of green chemistry, particularly atom economy and selectivity, are central to this effort. The goal is to maximize the incorporation of atoms from the reactants into the final product, minimizing waste and hazardous byproducts.
Emerging synthetic methodologies that could be applied or further optimized for this compound include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds like pyridine derivatives. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes.
Catalytic C-H Activation: Directly functionalizing the pyridine ring or methyl group through C-H activation would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Formal [4+1]-Cyclization: Novel cyclization strategies, such as the electrophilic cyclization of aminomethylpyridines, could open new pathways to diverse pyridine-based scaffolds. rsc.org
The following table compares conventional heating methods with a potential green alternative for pyridine derivative synthesis.
Table 2: Comparison of Synthetic Methodologies for Pyridine Derivatives
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Energy Efficiency | Lower (heats entire vessel) | Higher (heats reactants directly) |
| Yield | Variable, often moderate | Often higher yields reported nih.gov |
| Side Reactions | More prevalent due to prolonged heating | Often reduced due to shorter reaction times |
| Process Control | Less precise | Precise temperature and pressure control |
Exploration of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) monitoring provide real-time data on the consumption of reactants and the formation of intermediates and products. frontiersin.org This process analytical technology (PAT) approach enables chemists to make data-driven decisions to improve yield, purity, and safety.
For the synthesis of this compound, techniques such as the following could be employed:
In-situ Infrared (IR) Spectroscopy: Can track the concentration of key functional groups in real-time, providing insights into reaction kinetics and identifying the formation of transient intermediates. frontiersin.org
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the species present in the reaction mixture throughout the course of the reaction.
Raman Spectroscopy: Complementary to IR, Raman is particularly useful for monitoring reactions in aqueous media and for studying vibrational modes of non-polar bonds.
These techniques provide a continuous stream of data that can be used to build kinetic models and understand the influence of various parameters on the reaction outcome. frontiersin.org
Table 3: Advanced Spectroscopic Techniques for Reaction Analysis
| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |
| Infrared (IR) Spectroscopy | Changes in chemical bonding and functional groups. frontiersin.org | Tracking reactant consumption and product formation; identifying intermediates. frontiersin.org |
| NMR Spectroscopy | Detailed molecular structure and quantification of species. nih.gov | Elucidating reaction pathways and mechanisms. |
| Mass Spectrometry | Molecular weight of reactants, products, and intermediates. nih.gov | Identifying products and byproducts; confirming reaction completion. |
| Raman Spectroscopy | Vibrational modes, complementary to IR. | Monitoring reactions in aqueous solutions and tracking crystalline forms. |
Design of Multifunctional Materials Incorporating the this compound Scaffold
The unique electronic and structural features of the this compound scaffold—combining an electron-deficient pyridine ring, a flexible ether linkage, and electron-withdrawing fluorine atoms—make it an attractive building block for advanced functional materials. nih.gov Future research will focus on the rational design of materials where this scaffold imparts specific, desirable properties.
Potential areas for development include:
Luminescent Materials: The pyridine moiety can be part of a larger conjugated system to create fluorophores for applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging. nih.govrsc.orgrsc.org The fluorine atoms can enhance photostability and tune emission wavelengths.
Supramolecular Polymers: The scaffold can be functionalized with groups capable of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to drive the self-assembly of polymeric chains with tunable properties.
Smart Materials: By integrating the pyridine unit, which is sensitive to stimuli like pH, materials can be designed to exhibit responsive behavior, such as a change in color or fluorescence upon exposure to acidic or basic conditions. rsc.org
Table 4: Potential Applications of Materials Based on the Pyridine Scaffold
| Material Type | Key Property from Scaffold | Potential Application |
| Fluorophores | Tunable emission, quantum efficiency, photostability. nih.gov | Cellular imaging, chemical sensors, OLEDs. nih.govrsc.org |
| Foldamers | Controlled conformation through π-π stacking. rsc.org | Molecular recognition, catalysis. |
| Liquid Crystals | Anisotropic molecular shape, dipole moment. | Display technologies, optical switches. |
| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen as a coordination site. | Gas storage, catalysis, separation. |
Theoretical Frameworks for Predicting and Controlling Molecular Self-Assembly
The spontaneous organization of molecules into ordered, functional structures—a process known as self-assembly—is fundamental to materials science and nanotechnology. rsc.org Developing theoretical frameworks to predict and control how molecules like this compound self-assemble is a key frontier.
Future research will leverage computational modeling to understand the intermolecular forces that govern assembly. These forces include:
Hydrogen bonding
π-π stacking interactions between pyridine and phenyl rings
Dipole-dipole interactions
Halogen bonding (involving the fluorine atoms)
Computational methods like Dissipative Particle Dynamics (DPD) simulations and machine learning models can predict the likely self-assembled structures based on the molecular architecture. rsc.org For instance, the critical packing parameter (CPP), which relates molecular shape to the resulting aggregate morphology (e.g., spherical micelles, cylindrical rods, or lamellar sheets), can be estimated using these computational tools. rsc.org By modifying the chemical structure of the scaffold—for example, by adding alkyl chains or other functional groups—researchers can theoretically steer the self-assembly process to achieve desired nanostructures for specific applications. rsc.org
Table 5: Theoretical Models for Predicting Self-Assembly
| Theoretical Model/Framework | Predictive Capability | Relevance to the Target Compound |
| Critical Packing Parameter (CPP) | Predicts morphology of aggregates (spheres, cylinders, etc.). rsc.org | Guiding the design of amphiphilic derivatives for controlled aggregation. |
| Molecular Dynamics (MD) Simulation | Simulates molecular motion and interaction over time. | Visualizing the assembly process and identifying stable aggregate structures. |
| Density Functional Theory (DFT) | Calculates electronic structure and intermolecular forces. nih.gov | Quantifying the strength of π-π stacking and hydrogen bonding. |
| Machine Learning (ML) | Predicts self-assembly behavior from molecular structure. rsc.org | High-throughput screening of derivatives for desired assembly properties. rsc.org |
Q & A
Q. What are the key structural features of 4-[(2,4-difluorophenoxy)methyl]pyridine, and how do they influence its reactivity?
The compound consists of a pyridine ring substituted at the 4-position with a (2,4-difluorophenoxy)methyl group. The fluorine atoms on the phenoxy moiety enhance electron-withdrawing effects, increasing the electrophilicity of the pyridine ring. This structural feature impacts nucleophilic substitution reactions and binding interactions with biological targets, such as enzymes . The methyl linker between the pyridine and phenoxy groups provides conformational flexibility, which is critical for optimizing interactions with protein active sites .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves:
- Step 1: Reaction of 2,4-difluorophenol with a chloromethylpyridine derivative under basic conditions (e.g., NaOH in dichlorethane) to form the ether linkage .
- Step 2: Purification via column chromatography or recrystallization to isolate the product. Key parameters include temperature control (20–40°C) and solvent selection (polar aprotic solvents like DMF improve yield). Reaction progress is monitored using TLC or HPLC .
Q. How is this compound characterized post-synthesis?
Standard techniques include:
- NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm substitution patterns and purity.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve spatial arrangement and bond angles .
Advanced Research Questions
Q. How does this compound achieve isoform selectivity in kinase inhibition?
In CK1γ inhibition, the compound’s pyridine core and difluorophenoxy substituent induce conformational changes in the kinase’s ATP-binding pocket. Computational docking studies reveal that the fluorine atoms form halogen bonds with backbone carbonyl groups (e.g., Leu85 in CK1γ), while the pyridine nitrogen hydrogen-bonds with a conserved lysine residue. This dual interaction confers >75-fold selectivity over CK1α and CK1δ isoforms .
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in IC₅₀ values or binding affinities may arise from:
- Assay conditions (e.g., ATP concentration variations in kinase assays).
- Protein preparation (post-translational modifications or truncations). To address this:
- Validate results across multiple orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
Q. What computational methods optimize this compound derivatives for enhanced target binding?
- Molecular Dynamics (MD) Simulations: Predict ligand-protein stability and identify flexible regions for modification.
- Free Energy Perturbation (FEP): Quantify the impact of substituent changes (e.g., replacing fluorine with chlorine) on binding energy.
- QSPR Models: Correlate electronic descriptors (e.g., Hammett σ values) with inhibitory potency .
Q. How does the compound interact with non-kinase biological targets?
Preliminary studies suggest potential interactions with:
- G-protein-coupled receptors (GPCRs): The difluorophenoxy group mimics catechol motifs, enabling partial agonism/antagonism.
- Epigenetic regulators: Pyridine derivatives are known to inhibit histone deacetylases (HDACs) via zinc chelation. Target validation requires CRISPR knockout models or competitive binding assays with known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
